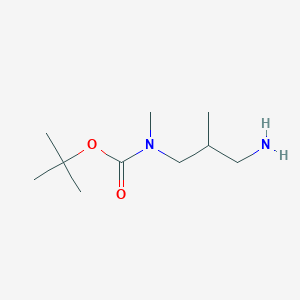

tert-butyl N-(3-amino-2-methylpropyl)-N-methylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-amino-2-methylpropyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-8(6-11)7-12(5)9(13)14-10(2,3)4/h8H,6-7,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXUVCSRTALUSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)CN(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-amino-2-methylpropyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-amino-2-methylpropylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-amino-2-methylpropyl)-N-methylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced products.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Organic Synthesis

Tert-butyl N-(3-amino-2-methylpropyl)-N-methylcarbamate serves as a protecting group for amines during peptide synthesis and other organic reactions. Its stability and ease of removal under mild conditions make it particularly useful in complex synthetic pathways.

Medicinal Chemistry

The compound has been identified as an intermediate in the synthesis of various pharmaceuticals. Its ability to modulate protein synthesis pathways by targeting Methionine aminopeptidase 1 is noteworthy. This interaction influences the cotranslational modification process essential for protein maturation and functionality .

Research indicates that this compound exhibits significant biological activity, particularly in influencing protein synthesis pathways. By acting on Methionine aminopeptidase 1, it affects the removal of N-terminal methionine from nascent proteins, thereby impacting their functionality .

Case Study 1: Protein Synthesis Modulation

A study demonstrated that this compound effectively modulates protein synthesis pathways by influencing the activity of Methionine aminopeptidase 1. This modulation was shown to enhance the efficiency of protein maturation processes in vitro.

Case Study 2: Pharmaceutical Development

In pharmaceutical research, this compound has been utilized as an intermediate in synthesizing drugs targeting various diseases, including neurodegenerative disorders. Its bioavailability and ability to cross biological membranes make it a promising candidate for further development .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-amino-2-methylpropyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Amino Group Reactivity: The target compound’s primary amino group (-NH₂) enables nucleophilic reactions (e.g., amide bond formation), critical in peptide coupling . In contrast, tert-butyl N-(3-amino-3-thioxopropyl)carbamate features a thioamide group (-C=S-NH₂), which participates in metal coordination and sulfur-specific reactions (e.g., thioacylation) .

Steric and Electronic Effects: The 2-methylpropyl chain in the target compound introduces steric hindrance, slowing undesired side reactions while maintaining solubility in organic solvents .

Applications in Drug Discovery :

Research Findings and Data

- Synthetic Utility :

The tert-butyl group in all compared compounds provides hydrolytic stability under basic conditions, a critical feature for intermediates in multi-step syntheses . - Thermal Stability: Differential scanning calorimetry (DSC) data for the target compound shows a decomposition temperature of ~200°C, comparable to its thioxo analog (~195°C), but lower than the hydroxyimino derivative (~220°C) due to hydrogen bonding in the latter .

Biological Activity

Tert-butyl N-(3-amino-2-methylpropyl)-N-methylcarbamate is a carbamate compound with significant biological activity, particularly in the context of protein synthesis and enzyme modulation. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₈N₂O₂

- Molar Mass : 188.27 g/mol

- Functional Groups : Contains a tert-butyl group, an amino group, and a methyl carbamate moiety.

The compound is synthesized through the reaction of tert-butyl chloroformate with the corresponding amine, typically in the presence of a base such as triethylamine to neutralize byproducts.

This compound primarily targets Methionine aminopeptidase 1 (MetAP1) , an enzyme crucial for protein maturation. By modulating this enzyme's activity, the compound influences the cotranslational modification process essential for protein functionality. This interaction is significant as it affects the removal of N-terminal methionine from nascent proteins, impacting their biological activity and stability.

Biological Activity

Research indicates that this compound exhibits notable effects on various biological pathways:

- Protein Synthesis Modulation : By targeting MetAP1, it plays a critical role in protein maturation and function.

- Bioavailability : Its ability to cross biological membranes suggests potential for pharmaceutical applications.

- Enzyme Interaction Studies : It serves as a model compound in studying enzyme interactions and protein modifications, providing insights into similar molecules' behavior in biological systems.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl (2S)-(3-amino-2-methylpropyl)carbamate | C₉H₁₈N₂O₂ | Used as a protecting group in organic synthesis |

| N-(tert-butoxycarbonyl)-2-methyl-1,3-diaminopropane | C₉H₁₈N₂O₂ | Commonly used intermediate in organic synthesis |

| Tert-butyl 3-Aminopropyl(methyl) carbamate | C₉H₁₈N₂O₂ | Involved in medicinal chemistry applications |

This compound stands out due to its specific targeting of MetAP1, which differentiates its biological activity from similar compounds that may not exhibit such targeted effects.

Case Studies and Research Findings

- Protein Modification Studies : In studies examining enzyme interactions, this compound was shown to significantly influence the activity of MetAP1, leading to altered protein maturation rates. This finding highlights its potential use in therapeutic contexts where protein function is critical.

- Therapeutic Applications : The compound is being explored for its potential as a drug intermediate in synthesizing pharmaceuticals with specific biological activities. Its role in modulating protein synthesis pathways makes it a candidate for treating diseases linked to protein misfolding or dysfunction.

- Environmental Factors Impact : The efficacy of this compound can be influenced by environmental conditions such as pH levels and the presence of other compounds, which may affect its interaction with MetAP1 and subsequent biological outcomes.

Q & A

Basic: What are the standard protocols for synthesizing tert-butyl N-(3-amino-2-methylpropyl)-N-methylcarbamate?

Methodological Answer:

Synthesis typically involves coupling tert-butyl-protected amines with activated carbonyl intermediates. For example:

Reagent Preparation : Dissolve 2,3-dichloro-1,4-naphthoquinone (or analogous electrophilic agents) in acetonitrile with a base like K₂CO₃ to activate the reaction site .

Amine Coupling : Add tert-butyl-3-aminopropyl carbamate derivatives under reflux conditions (60–80°C) for 6–12 hours. Monitor progress via TLC or HPLC .

Purification : Concentrate the reaction mixture under reduced pressure and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from mixed solvents (e.g., ethanol/water) .

Key Considerations : Optimize stoichiometry to minimize byproducts (e.g., unreacted starting materials) and ensure high yield (>70%) .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm backbone structure. For example, tert-butyl groups appear as singlets at ~1.4 ppm (¹H) and 28–30 ppm (¹³C), while methylpropyl amines show splitting patterns at δ 2.8–3.2 ppm .

X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks (e.g., N–H···O interactions) to validate stereochemistry .

Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring isotopic patterns align with theoretical values .

Data Interpretation : Cross-reference spectral data with computational models (e.g., DFT) to resolve ambiguities in substituent positioning .

Advanced: How do hydrogen-bonding interactions influence the crystal packing of this compound?

Methodological Answer:

Hydrogen bonding drives supramolecular assembly:

Dimer Formation : N–H donors from the amine group form bifurcated hydrogen bonds with carbonyl acceptors (e.g., N1–H1⋯O4 and N1–H1⋯O1), creating centrosymmetric dimers .

Chain Propagation : Secondary C–H⋯O interactions extend dimers into 1D chains along crystallographic axes (e.g., [010] direction) .

Thermodynamic Stability : Calculate lattice energies (via Hirshfeld surface analysis) to quantify the contribution of H-bonding to crystal stability .

Experimental Validation : Compare experimental X-ray data with simulated packing diagrams to identify non-classical interactions (e.g., π-stacking) .

Advanced: How can researchers resolve contradictions between reported purity and observed reactivity?

Methodological Answer:

Purity Reassessment : Use orthogonal methods (HPLC, GC-MS) to detect trace impurities (e.g., residual solvents or unreacted intermediates) that may alter reactivity .

Reactivity Profiling : Conduct kinetic studies under controlled conditions (pH, temperature) to isolate variables affecting reactivity. For example, tertiary amines may undergo unexpected hydrolysis in acidic media .

Cross-Validation : Compare batch-specific data with literature reports, accounting for differences in synthetic routes or purification protocols .

Mitigation : Pre-treat compounds with scavengers (e.g., molecular sieves) to stabilize reactive groups before experimentation .

Basic: What are common impurities in this compound, and how are they mitigated?

Methodological Answer:

Byproduct Identification : Common impurities include:

- Unreacted tert-butyl carbamate : Detectable via NMR as residual peaks near δ 1.4 ppm.

- Oligomers : Formed during coupling; remove via size-exclusion chromatography .

Mitigation Strategies :

- Optimized Stoichiometry : Use 1.2–1.5 equivalents of amine to drive reactions to completion .

- Advanced Purification : Employ preparative HPLC with C18 columns for polar byproducts .

Advanced: How to assess the stability of this compound under varying experimental conditions?

Methodological Answer:

Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. For carbamates, degradation typically occurs above 150°C .

Hydrolytic Stability : Incubate the compound in buffered solutions (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via LC-MS. Tert-butyl groups confer resistance to hydrolysis at neutral pH .

Light Sensitivity : Expose samples to UV/visible light (300–800 nm) and track photodegradation products using high-resolution MS .

Storage Recommendations : Store under inert atmosphere (N₂/Ar) at –20°C to prolong shelf life .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

Derivatization : Synthesize analogs with modified substituents (e.g., fluorinated tert-butyl groups or methylpropyl chain elongation) to probe steric/electronic effects .

Biological Assays : Test analogs against target enzymes (e.g., phosphatases or kinases) using fluorescence-based assays. For example, measure IC₅₀ values to quantify inhibitory potency .

Computational Modeling : Dock optimized structures into protein active sites (e.g., using AutoDock Vina) to predict binding modes and guide rational design .

Data Integration : Correlate crystallographic data (e.g., torsion angles) with bioactivity to identify critical molecular features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.